

"Methyl 6-aminopyrazine-2-carboxylate" synthesis and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-aminopyrazine-2-carboxylate**

Cat. No.: **B569821**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 6-aminopyrazine-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry. As a derivative of pyrazine, it serves as a crucial building block and key intermediate in the synthesis of a variety of more complex molecules. Its structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system, as well as for the creation of new agrochemicals. This document provides a comprehensive overview of the synthesis, properties, and potential applications of **Methyl 6-aminopyrazine-2-carboxylate**, compiling available data into a structured and accessible format for researchers and professionals in the field.

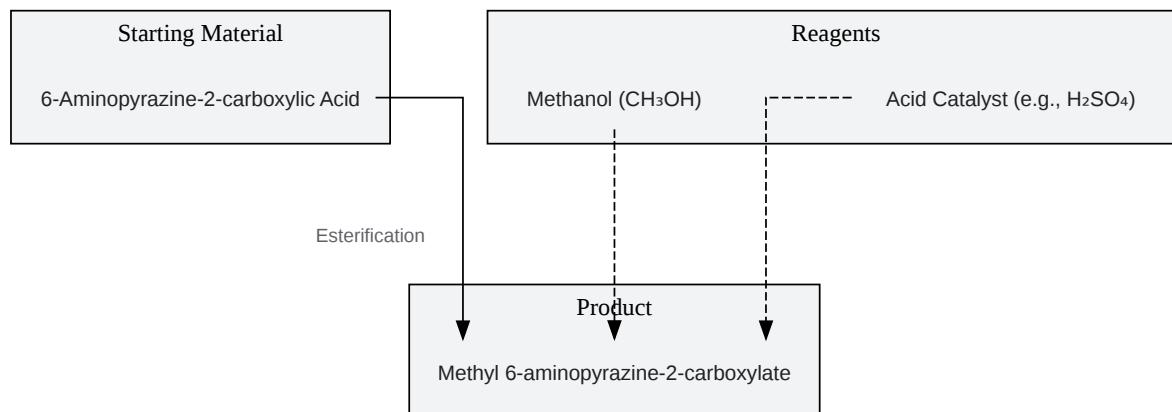
Chemical Identity and Properties

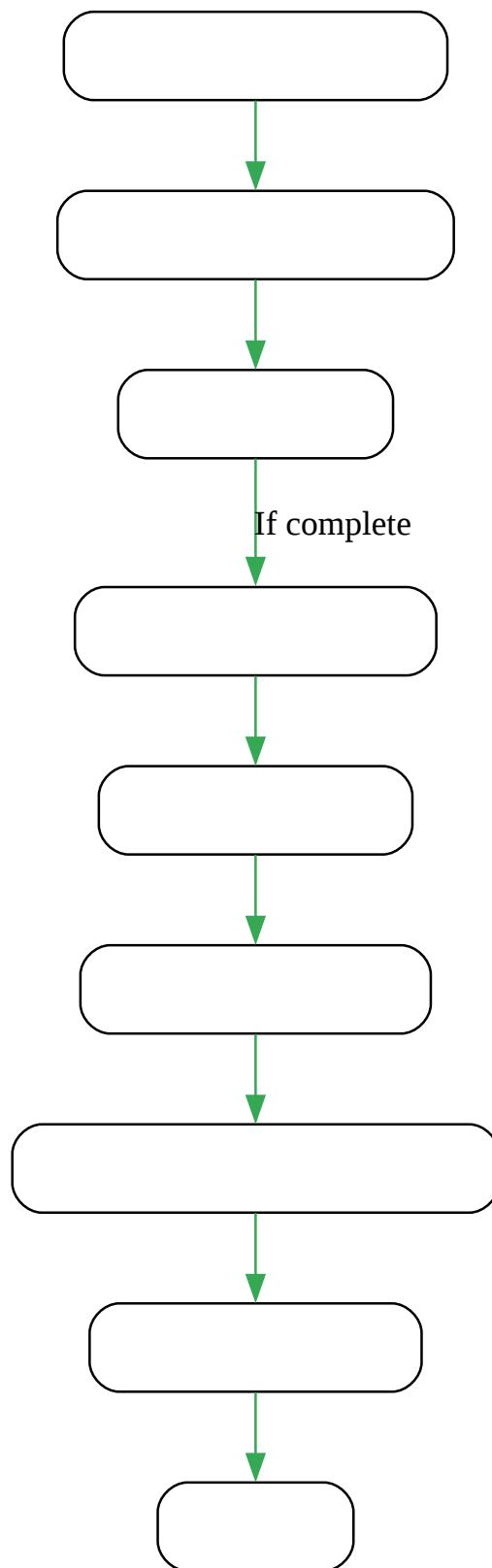
Methyl 6-aminopyrazine-2-carboxylate, with the CAS number 118853-60-4, is an amino-substituted pyrazine ester.^{[1][2]} While detailed experimental data in publicly accessible literature is limited, especially in comparison to its isomer, methyl 3-aminopyrazine-2-carboxylate, key physicochemical properties have been compiled from various chemical supplier databases and computational models.

Table 1: Physicochemical Properties of **Methyl 6-aminopyrazine-2-carboxylate**

Property	Value	Source(s)
IUPAC Name	Methyl 6-aminopyrazine-2-carboxylate	N/A
CAS Number	118853-60-4	[1] [2]
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1] [2]
Molecular Weight	153.14 g/mol	[1] [2]
Appearance	Yellow to brown solid	[2]
Boiling Point	341.2°C at 760 mmHg (Predicted)	[2]
Purity	≥95%	[1] [2]
Storage Conditions	2-8°C, protected from light, stored under inert gas	[1] [2]
SMILES	COC(=O)C1=NC(N)=CN=C1	[1]

Spectroscopic Data: Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Methyl 6-aminopyrazine-2-carboxylate** are not widely available in peer-reviewed literature. However, supplier specifications indicate that the structure conforms to expected NMR and IR spectra.[\[2\]](#)


Synthesis of Methyl 6-aminopyrazine-2-carboxylate


A definitive, detailed experimental protocol for the synthesis of **Methyl 6-aminopyrazine-2-carboxylate** is not readily found in published literature. However, a plausible and common synthetic route is the esterification of the corresponding carboxylic acid, 6-aminopyrazine-2-carboxylic acid. This transformation is typically achieved via a Fischer esterification reaction using methanol in the presence of an acid catalyst.

An alternative theoretical pathway could involve the amination of a precursor like methyl 6-chloropyrazine-2-carboxylate.[\[3\]](#)

Proposed Synthesis Pathway: Fischer Esterification

The most direct approach involves the reaction of 6-aminopyrazine-2-carboxylic acid with methanol under acidic conditions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemshuttle.com [chemshuttle.com]
- 2. Methyl 6-aminopyrazine-2-carboxylate [myskinrecipes.com]
- 3. Pyrazinecarboxylic acid, 6-amino-, methyl ester (9CI) | 118853-60-4 [chemicalbook.com]
- To cite this document: BenchChem. ["Methyl 6-aminopyrazine-2-carboxylate" synthesis and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b569821#methyl-6-aminopyrazine-2-carboxylate-synthesis-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

